molecular formula C9H11NO3 B1355463 Ethyl 2-amino-3-hydroxybenzoate CAS No. 606-13-3

Ethyl 2-amino-3-hydroxybenzoate

Cat. No.: B1355463
CAS No.: 606-13-3
M. Wt: 181.19 g/mol
InChI Key: RNWXEDHFXYFTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-hydroxybenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to a benzene ring

Scientific Research Applications

Ethyl 2-amino-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for Ethyl 2-amino-3-hydroxybenzoate is not available in the search results, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds .

Mechanism of Action

Target of Action

Ethyl 2-amino-3-hydroxybenzoate, also known as 3-hydroxyanthranilic acid ethyl ester, is a derivative of anthranilic acid. Anthranilic acid derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

It’s known that anthranilic acid derivatives can undergo various transformations in the body, including decarboxylation, deamination, and transamination . These reactions can lead to changes in the activity of certain enzymes and receptors, thereby influencing physiological processes .

Biochemical Pathways

This compound may be involved in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway leads to the synthesis of chorismate, a precursor for the biosynthesis of aromatic amino acids . Additionally, it has been suggested that 4-amino-3-hydroxybenzoic acid, a related compound, is metabolized via a modified meta-cleavage pathway .

Pharmacokinetics

It’s known that the absorption, distribution, metabolism, and excretion (adme) of a compound can significantly impact its bioavailability and therapeutic potential . For instance, high gastrointestinal absorption and low protein binding can enhance a compound’s bioavailability .

Result of Action

Anthranilic acid derivatives are known to have various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-3-hydroxybenzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the compound’s role in metabolic pathways.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain dehydrogenases by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which these enzymes are involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase, which play roles in the degradation of aromatic compounds . These interactions can affect the levels of various metabolites and alter the metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound is essential for its role in cellular processes and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Amino-3-hydroxybenzoic acid: Lacks the ester group, making it more polar and less lipophilic.

    Ethyl 4-amino-3-hydroxybenzoate: The amino group is positioned differently on the benzene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group enhances its lipophilicity, making it more suitable for certain applications compared to its methyl ester or acid counterparts.

Properties

IUPAC Name

ethyl 2-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWXEDHFXYFTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556827
Record name Ethyl 2-amino-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-13-3
Record name Benzoic acid, 2-amino-3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-3-hydroxybenzoate
Reactant of Route 2
Ethyl 2-amino-3-hydroxybenzoate
Reactant of Route 3
Ethyl 2-amino-3-hydroxybenzoate
Reactant of Route 4
Ethyl 2-amino-3-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-3-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-3-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.